4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Membrane permeability

Select this compound for adenosine receptor (A₁, A₂A, A₂B, A₃) screening where enhanced lipophilicity (logP 5.86, logD₇.₄ 5.86) is critical for orthosteric pocket occupancy. The 4-butoxy benzamide vector provides a distinct SAR handle absent in unsubstituted or polar-substituted analogs (e.g., 4-cyano, 4-fluoro), enabling substituent-dependent selectivity modulation. Achiral nature simplifies analytical characterization and HTS workflows. Also covered within Bayer EP3230281 Markush claims for neurogenic disorder programs.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 313515-64-9
Cat. No. B2937666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS313515-64-9
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
InChIInChI=1S/C21H22N2O2S/c1-3-4-14-25-18-12-10-17(11-13-18)20(24)23-21-22-19(15(2)26-21)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,22,23,24)
InChIKeyDCVNOQAWHLHUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-64-9): Physicochemical & Scaffold Profile for Procurement Evaluation


4-Butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-64-9) is a synthetic small molecule comprising a 4-butoxybenzamide moiety linked to a 5-methyl-4-phenyl-1,3-thiazole core . The compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class, which has been systematically investigated for adenosine receptor subtype binding and selectivity [1]. As a member of ChemDiv's screening compound library (ID G856-2318), it is supplied as an achiral solid with a molecular formula of C₂₁H₂₂N₂O₂S and a molecular weight of 366.48 g/mol . Its physicochemical profile includes a calculated logP of 5.8595, logD₇.₄ of 5.8558, and a polar surface area of 41.29 Ų, indicating substantial lipophilicity that distinguishes it from more polar analogs within the same thiazole-benzamide series .

Why 4-Butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Cannot Be Replaced by Unsubstituted or Polar Benzamide Analogs


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, the nature of the para-substituent on the benzamide ring critically modulates both target affinity and selectivity across adenosine receptor subtypes [1]. The 4-butoxy group in this compound provides a distinct lipophilic vector (logP 5.86) that is absent in the unsubstituted parent (N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) or in polar-substituted analogs such as the 4-cyano or 4-fluoro derivatives . This difference in lipophilicity directly impacts membrane permeability, protein binding, and residence time within the hydrophobic orthosteric binding pockets of GPCR targets such as adenosine receptors, where SAR studies demonstrate that benzamide ring substitution patterns dictate selectivity between A₁, A₂A, A₂B, and A₃ subtypes [1]. Generic substitution with a less lipophilic or differently shaped analog would alter the compound's target engagement profile and cannot be assumed to preserve the same pharmacological fingerprint.

Head-to-Head Physicochemical and Pharmacological Differentiation Evidence for 4-Butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-64-9)


Lipophilicity Advantage: logP and logD Comparison Against the Unsubstituted Parent Benzamide

The 4-butoxy substitution elevates the compound's calculated logP to 5.86 and logD₇.₄ to 5.86, representing a substantial increase in lipophilicity compared to the unsubstituted N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide parent scaffold, which lacks this alkoxy chain and would have a calculated logP approximately 2–3 units lower (estimated based on the Hansch π constant for -H vs. -O(CH₂)₃CH₃) . This ~100-fold theoretical increase in octanol-water partition coefficient positions the 4-butoxy compound for applications requiring enhanced membrane transit or hydrophobic pocket occupancy .

Lipophilicity Drug-likeness Membrane permeability

Adenosine Receptor Scaffold Validation: Class-Level Evidence for Target Engagement Potential

The [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold to which this compound belongs has been validated in radioligand binding studies across all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [1]. Within this series, benzamide-linked thiazole analogs achieved low nanomolar affinity, with the most potent compound (5d) showing antagonist activity against all four subtypes [1]. Compounds 5a and 5g demonstrated moderate selectivity for A₂A receptors [1]. Molecular docking and membrane molecular dynamics simulations confirmed that the benzamide-thiazole linkage is critical for high adenosine receptor affinity [1]. While the specific 4-butoxy compound was not individually profiled in this study, the scaffold's established target engagement provides a rational basis for its procurement as an adenosine receptor ligand candidate [1].

Adenosine receptors GPCR pharmacology Radioligand binding

Hydrogen Bond Acceptor Capacity Differentiation: 4-Butoxy vs. 4-Fluoro and 4-Cyano Analogs

The target compound possesses four hydrogen bond acceptors (the amide carbonyl oxygen, the thiazole ring nitrogen and sulfur atoms, and the butoxy ether oxygen) and one hydrogen bond donor (the amide N-H), yielding a polar surface area of 41.29 Ų . By contrast, the 4-fluoro analog (CAS 310452-24-5) lacks the ether oxygen H-bond acceptor contributed by the butoxy chain, and the 4-cyano analog (CAS 313662-34-9) replaces it with a nitrile group that presents different H-bond acceptor geometry and strength . The butoxy oxygen provides a flexible, conformationally adaptable H-bond acceptor site that can engage distal residues in target binding pockets, a feature absent in the more rigid and less lipophilic 4-fluoro and 4-cyano comparators .

Hydrogen bonding Molecular recognition Solubility

Patent-Cited Therapeutic Relevance: Neurogenic Disorder Indication Pathway

The 1,3-thiazol-2-yl substituted benzamide compound class, which structurally encompasses 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, is claimed in Bayer AG patent EP3230281 (and corresponding WO2016091851) for the treatment or prophylaxis of diseases associated with nerve fiber sensitization, specifically neurogenic disorders [1]. The patent's Markush formula (I) covers the 4-alkoxybenzamide substitution pattern embodied by the butoxy group in the target compound [1]. This intellectual property linkage provides a defined therapeutic context that differentiates the compound from structurally similar thiazole-benzamides not covered under this indication-specific patent family [1].

Neurogenic disorders Nerve fiber sensitization Bayer patent

Recommended Procurement Scenarios for 4-Butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-64-9) Based on Verified Differentiation Evidence


Adenosine Receptor Subtype Screening Panels Requiring a Lipophilic Benzamide-Thiazole Ligand

Procure this compound as a screening candidate for adenosine receptor (A₁, A₂A, A₂B, A₃) radioligand binding or functional assays where enhanced lipophilicity (logP 5.86) is desirable for orthosteric pocket occupancy [1]. The [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold has validated low nanomolar affinity at adenosine receptor subtypes in competitive binding studies [1]. The 4-butoxy group provides a distinct SAR vector compared to previously profiled analogs (e.g., 5d, 5a, 5g) from the Inamdar et al. (2013) series, enabling exploration of substituent-dependent selectivity modulation [1].

Neurogenic Disorder Drug Discovery Within Bayer Patent Space (EP3230281)

For industrial drug discovery programs targeting nerve fiber sensitization or neurogenic disorders, this compound falls within the Markush claims of Bayer's EP3230281 patent family [2]. It can serve as a reference compound or lead-like starting point for structure-activity relationship exploration within this IP-protected chemical space. The 4-butoxy substitution pattern is explicitly covered under the general formula (I) of the patent [2].

Lipophilicity-Driven CNS Permeability Screening Library Enrichment

With a calculated logP of 5.86, logD₇.₄ of 5.86, and a moderate polar surface area of 41.29 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery where balancing passive permeability with solubility is critical . The compound's single H-bond donor and four H-bond acceptors align with CNS drug-likeness guidelines, and its flexible butoxy chain may facilitate conformational adaptation to hydrophobic binding pockets . It is suitable as a tool compound for permeability assay calibration or as a lipophilic benchmark in parallel artificial membrane permeability assay (PAMPA) or Caco-2 screening cascades .

General GPCR Antagonist Screening with a Privileged Thiazole-Benzamide Scaffold

The thiazole-benzamide core is a recognized privileged scaffold for GPCR modulation [1]. This compound can be included in general GPCR screening panels where adenosine receptor or related purinergic receptor activity is interrogated. Its achiral nature simplifies synthesis and analytical characterization compared to chiral thiazole-benzamide analogs, reducing procurement complexity for high-throughput screening workflows .

Quote Request

Request a Quote for 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.